molecular formula C18H18N6NaO5S2 B193749 Cefamandole sodium CAS No. 30034-03-8

Cefamandole sodium

Cat. No.: B193749
CAS No.: 30034-03-8
M. Wt: 485.5 g/mol
InChI Key: SZKYIAIRBIWMNE-CFOLLTDRSA-N
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Mechanism of Action

Target of Action

Cefamandole sodium, like all beta-lactam antibiotics, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, a critical component for bacterial survival.

Mode of Action

This compound interacts with its targets, the PBPs, by binding to them . This binding inhibits the third and last stage of bacterial cell wall synthesis . The disruption in the synthesis of the peptidoglycan layer of the bacterial cell walls leads to a weakened cell wall, causing the bacteria to lyse or break down .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the bacterial cell wall synthesis pathway. By inhibiting the PBPs, this compound disrupts the cross-linking of the peptidoglycan layer in the bacterial cell wall. This disruption prevents the bacteria from maintaining a robust cell wall, which is necessary for their survival and proliferation .

Pharmacokinetics

This compound exhibits pharmacokinetic properties similar to those of other cephalosporin antibiotics. It is administered parenterally, and its prodrug form, cefamandole nafate, is a broad-spectrum antibiotic . The drug’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied in both adults and children, with blood levels and urinary excretion found to be similar across these groups .

Result of Action

The primary result of this compound’s action is the bactericidal effect, resulting from the inhibition of cell-wall synthesis. This effect leads to the lysis of the bacterial cell due to osmotic instability . This compound has in vitro activity against a wide range of gram-positive and gram-negative organisms .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the body can impact the drug’s effectiveness. As this compound is broken down in the body, it releases free N-methylthiotetrazole, which can cause hypoprothrombinemia

Biochemical Analysis

Biochemical Properties

Cefamandole Sodium interacts with specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These interactions inhibit the third and last stage of bacterial cell wall synthesis, which is crucial for the survival and growth of bacteria .

Cellular Effects

This compound affects various types of cells, particularly bacterial cells. By inhibiting cell wall synthesis, it disrupts the structural integrity of the bacterial cell, leading to cell death . This impacts bacterial cellular processes, including cell division and growth .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to PBPs inside the bacterial cell wall . This binding inhibits the synthesis of the bacterial cell wall, leading to cell lysis and death .

Temporal Effects in Laboratory Settings

It is known that this compound is a broad-spectrum antibiotic, indicating its effects are sustained against a wide range of bacteria .

Metabolic Pathways

This compound is involved in the metabolic pathways related to bacterial cell wall synthesis . It interacts with PBPs, which are enzymes involved in the final stages of constructing the bacterial cell wall .

Transport and Distribution

Given its mechanism of action, it is likely to be transported to sites where bacterial cell wall synthesis occurs .

Subcellular Localization

This compound targets the bacterial cell wall, suggesting its subcellular localization is at the site of cell wall synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of cefamandole sodium involves several key steps:

    Starting Materials: The synthesis begins with 7-aminocephalosporanic acid and 5-mercapto-1-methyltetrazole.

    Catalyst: A boron trifluoride acetonitrile complex is used as a catalyst.

    Reaction Conditions: The mixture is heated and stirred, followed by cooling and processing to obtain an intermediate compound.

    Reflux Reaction: The intermediate undergoes a heating reflux reaction with a silanization agent until the solution is clear.

    Chloroformylation: N,N-dimethylaniline is added under inert gas protection, followed by the dropwise addition of (D)-(-)-O-formylmandeloyl chloride for chloroformylation.

    Hydrolysis: Water is added for hydrolysis, and the pH is adjusted to 5.0-7.5 using a sodium bicarbonate or sodium carbonate solution.

    Separation and Crystallization: The organic layer is separated, and ethyl acetate is added to the water layer. The pH is adjusted to 0.5-1.5 to obtain a cephamandole solution, which is then decolorized and dehydrated.

Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale, with optimizations to improve yield, reduce impurities, and enhance solvent recovery and reuse .

Chemical Reactions Analysis

Types of Reactions: Cefamandole sodium undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substitution reactions can occur at various positions on the molecule, leading to different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases are commonly used for substitution reactions.

Major Products: The major products formed from these reactions include various cefamandole derivatives with modified functional groups, enhancing its antibacterial properties .

Scientific Research Applications

Cefamandole sodium has a wide range of scientific research applications:

Comparison with Similar Compounds

  • Cephalothin
  • Cephaloridine
  • Cefazolin

Comparison: Cefamandole sodium is unique among cephalosporins due to its high potency against gram-negative bacteria and its ability to inhibit Enterobacter and strains of indole-positive Proteus, which are traditionally resistant to cephalosporins. Compared to cephalothin, cephaloridine, and cefazolin, this compound has a broader spectrum of activity and is more effective against resistant bacterial strains .

Biological Activity

Cefamandole sodium is a second-generation cephalosporin antibiotic known for its broad-spectrum antibacterial activity. It is primarily used to treat infections caused by susceptible strains of bacteria, including those affecting the skin, bones, joints, urinary tract, and lower respiratory tract. This article examines the biological activity of this compound, focusing on its pharmacodynamics, clinical efficacy, and specific case studies.

This compound exerts its antibacterial effects through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located within the bacterial cell wall, disrupting the transpeptidation process essential for cell wall integrity. This action leads to cell lysis and death, particularly effective against both Gram-positive and Gram-negative organisms .

Pharmacodynamics

Cefamandole demonstrates a bactericidal effect against a wide range of pathogens. Its spectrum includes:

  • Gram-positive bacteria : Highly effective against Staphylococcus aureus and Streptococcus species.
  • Gram-negative bacteria : Effective against Escherichia coli and Klebsiella pneumoniae but less effective against Pseudomonas aeruginosa .

Table 1: Minimum Inhibitory Concentrations (MIC) of Cefamandole

Bacterial StrainMIC (mg/L)
Staphylococcus aureus0.25 - 2
Escherichia coli0.5 - 4
Klebsiella pneumoniae1 - 8
Pseudomonas aeruginosa>100

Clinical Efficacy

Case Study Evaluations :

  • Open-heart Surgery Prophylaxis :
    A randomized study compared cefamandole nafate with cefuroxime sodium and cefazolin sodium in 903 patients undergoing elective open-heart surgery. The study found no significant differences in infection rates or serious complications among the three antibiotics, suggesting comparable efficacy in preventing postoperative infections .
  • Pediatric Population :
    In a study focusing on pediatric patients, cefamandole demonstrated an overall efficacy rate of 97% in treating various infections. Side effects were minimal, with vascular pain reported in a small number of cases .
  • Intracellular Activity :
    Research highlighted cefamandole's enhanced intracellular activity against phagocytosed E. coli compared to its extracellular effects. At concentrations up to 16 times the minimum bactericidal concentration (MBC), cefamandole achieved a reduction of intracellular bacteria by 32% to 90% .

Comparative Studies

Cefamandole's activity was compared with other antibiotics in various studies:

  • Cefuroxime vs. Cefamandole : Cefuroxime was found to be less expensive and had similar efficacy compared to cefamandole in preventing infections during surgery .
  • Cefamandole vs. Ampicillin : A clinical trial indicated that cefamandole was as effective as ampicillin for treating pneumonia and purulent tracheobronchitis, with high cure rates observed in both treatment groups .

Safety Profile

Cefamandole has been associated with some adverse effects, including:

  • Vascular pain at the injection site.
  • Potential nephrotoxicity when used with other nephrotoxic agents .
  • Disulfiram-like reactions when ingested with alcohol due to elevated acetaldehyde levels .

Properties

Key on ui mechanism of action

Like all beta-lactam antibiotics, cefamandole binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, causing the inhibition of the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that cefamandole interferes with an autolysin inhibitor.

CAS No.

30034-03-8

Molecular Formula

C18H18N6NaO5S2

Molecular Weight

485.5 g/mol

IUPAC Name

sodium;(6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C18H18N6O5S2.Na/c1-23-18(20-21-22-23)31-8-10-7-30-16-11(15(27)24(16)12(10)17(28)29)19-14(26)13(25)9-5-3-2-4-6-9;/h2-6,11,13,16,25H,7-8H2,1H3,(H,19,26)(H,28,29);/t11-,13-,16-;/m1./s1

InChI Key

SZKYIAIRBIWMNE-CFOLLTDRSA-N

SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)O)SC2)C(=O)[O-].[Na+]

Isomeric SMILES

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)[C@@H](C4=CC=CC=C4)O)SC2)C(=O)O.[Na]

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)O)SC2)C(=O)O.[Na]

Appearance

White to Pale Yellow Solid

melting_point

182-184

Key on ui other cas no.

30034-03-8

physical_description

Solid

Pictograms

Irritant; Health Hazard

Purity

> 95%

quantity

Milligrams-Grams

solubility

5.81e-01 g/L

Synonyms

(6R,7R)-7-[[(2R)-2-Hydroxy-2-phenylacetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Sodium Salt;  Sodium Cefamandole; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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